molecular formula C7H10N2O B2834296 1-Acetylpyrrolidine-2-carbonitrile CAS No. 858450-30-3

1-Acetylpyrrolidine-2-carbonitrile

Cat. No.: B2834296
CAS No.: 858450-30-3
M. Wt: 138.17
InChI Key: ZHUTVLURGLOKMO-UHFFFAOYSA-N
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Description

1-Acetylpyrrolidine-2-carbonitrile is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Mechanism of Action

Mode of Action

The mode of action of 1-Acetylpyrrolidine-2-carbonitrile is currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how environmental factors influence the action of this compound is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety into the carbonitrile via the corresponding amide intermediate . This method ensures high chiral purity and is practical for industrial applications.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as N-acylation and subsequent conversion to the nitrile group .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce the nitrile group to an amine.

    Substitution: This reaction can replace the acetyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Acetylpyrrolidine-2-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
  • 2-Pyrrolidinecarbonitrile
  • Pyrrolidine-2,5-diones

Comparison: 1-Acetylpyrrolidine-2-carbonitrile is unique due to its specific acetyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity. Compared to other pyrrolidine derivatives, it offers unique advantages in the synthesis of pharmaceuticals and other biologically active compounds .

Properties

IUPAC Name

1-acetylpyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUTVLURGLOKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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